Benzyl-(tetrahydro-furan-2-ylmethyl)-amine
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Overview
Description
Benzyl-(tetrahydro-furan-2-ylmethyl)-amine is an organic compound that features a benzyl group attached to a tetrahydrofuran ring via a methylene bridge, with an amine group at the end
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl-(tetrahydro-furan-2-ylmethyl)-amine typically involves the reaction of benzyl halides with tetrahydrofuran derivatives under basic conditions. One common method is the nucleophilic substitution reaction where benzyl chloride reacts with tetrahydrofuran-2-methanamine in the presence of a base like sodium hydroxide .
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and yield. The use of catalysts and controlled temperature and pressure conditions can enhance the efficiency of the synthesis process .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydroxide, benzyl chloride.
Major Products:
Oxidation: Formation of this compound oxides.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted this compound derivatives.
Scientific Research Applications
Benzyl-(tetrahydro-furan-2-ylmethyl)-amine has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including its use in drug development.
Industry: Utilized in the production of polymers and other industrial chemicals
Mechanism of Action
The mechanism of action of Benzyl-(tetrahydro-furan-2-ylmethyl)-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing biochemical pathways. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
- (3-Methoxy-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine
- (4-Methoxy-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine
- (2-Methyl-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine
Comparison: Benzyl-(tetrahydro-furan-2-ylmethyl)-amine is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. Compared to its analogs, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for targeted research and industrial applications .
Properties
IUPAC Name |
N-benzyl-1-(oxolan-2-yl)methanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c1-2-5-11(6-3-1)9-13-10-12-7-4-8-14-12/h1-3,5-6,12-13H,4,7-10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKJDMUFGBWLGAV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNCC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90389937 |
Source
|
Record name | N-Benzyl-1-(oxolan-2-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90389937 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
183275-87-8 |
Source
|
Record name | N-Benzyl-1-(oxolan-2-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90389937 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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